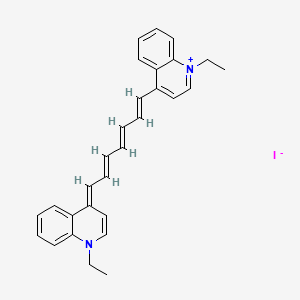
2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt is a fluorescent derivative of cyclic guanosine monophosphate (cGMP). This compound is commonly used in biochemical research due to its ability to act as a substrate for sensitive continuous fluorescence assays of cyclic nucleotide phosphodiesterase. It is also utilized to monitor the inhibition of calmodulin-dependent activation of cyclic nucleotide phosphodiesterase by peptide segments of the HIV envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt involves the reaction of guanosine 3’,5’-cyclic monophosphate with N-methylanthranilic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the guanosine and the N-methylanthranilic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme kinetics and interactions.
Biology: Employed in the study of cyclic nucleotide phosphodiesterases and their role in cellular signaling pathways.
Medicine: Investigated for its potential in monitoring the inhibition of enzymes involved in diseases such as HIV.
Industry: Utilized in the development of diagnostic assays and research tools for studying nucleotide-protein interactions
Mechanism of Action
The compound exerts its effects by acting as a substrate for cyclic nucleotide phosphodiesterases. It binds to the active site of the enzyme, where it undergoes hydrolysis. The fluorescent properties of the compound allow researchers to monitor enzyme activity in real-time. Additionally, it can inhibit the calmodulin-dependent activation of cyclic nucleotide phosphodiesterases by peptide segments of the HIV envelope, providing insights into the molecular mechanisms of enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
2’-(N-Methylanthraniloyl)adenosine 3’,5’-Cyclicmonophosphate, Sodium Salt: Another fluorescent derivative used in similar applications.
2’-(N-Methylanthraniloyl)cytidine 3’,5’-Cyclicmonophosphate, Sodium Salt: Used in studies of cyclic nucleotide phosphodiesterases.
2’-(N-Methylanthraniloyl)inosine 3’,5’-Cyclicmonophosphate, Sodium Salt: Employed in nucleotide-protein interaction studies
Uniqueness
2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt is unique due to its specific fluorescent properties and its ability to act as a sensitive substrate for continuous fluorescence assays. Its inhibition of calmodulin-dependent activation of cyclic nucleotide phosphodiesterases by HIV envelope peptides also sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;[6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPAKCFRSSBJJK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6NaO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)









